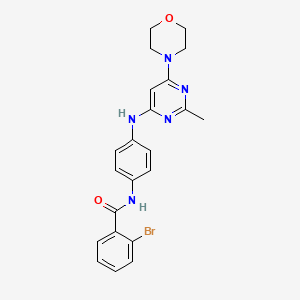
2-bromo-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-BROMO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by the presence of a bromine atom, a morpholine ring, and a pyrimidine ring, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-BROMO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .
Analyse Des Réactions Chimiques
2-BROMO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride (NaBH4), and oxidizing agents such as potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-BROMO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-BROMO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-BROMO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE include other benzamide derivatives and compounds containing morpholine and pyrimidine rings. These compounds share some chemical properties but differ in their specific biological activities and applications. For example, benzamide derivatives are known for their diverse pharmacological activities, including anti-inflammatory and anticancer properties .
Propriétés
Formule moléculaire |
C22H22BrN5O2 |
|---|---|
Poids moléculaire |
468.3 g/mol |
Nom IUPAC |
2-bromo-N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C22H22BrN5O2/c1-15-24-20(14-21(25-15)28-10-12-30-13-11-28)26-16-6-8-17(9-7-16)27-22(29)18-4-2-3-5-19(18)23/h2-9,14H,10-13H2,1H3,(H,27,29)(H,24,25,26) |
Clé InChI |
NOUUKJVJEUUQCE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


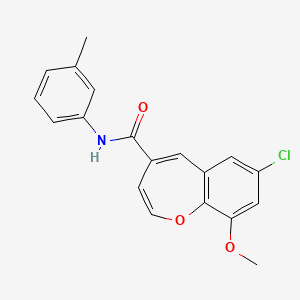
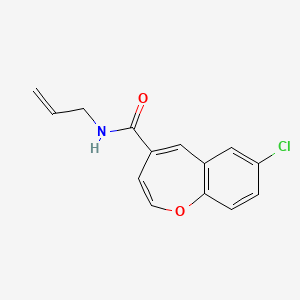
![1-{4-[2-(2-Methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethanone](/img/structure/B11325787.png)
![4-[(2-methylbenzyl)sulfanyl]-1-(2-phenylethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11325788.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11325795.png)

![2-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11325807.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11325819.png)
![5-(4-chlorophenyl)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11325823.png)
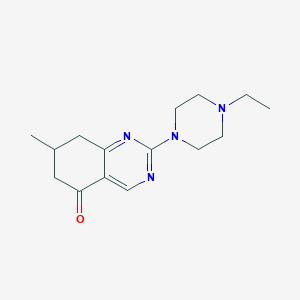
![3-methyl-4-[4-(propan-2-yloxy)phenyl]-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B11325840.png)
![N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11325857.png)
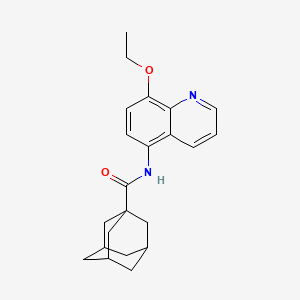
![2-[(4-fluorophenyl)amino]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11325868.png)
